4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

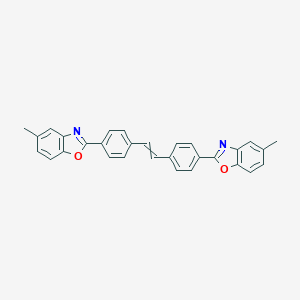

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methyl-2-[4-[(E)-2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22N2O2/c1-19-3-15-27-25(17-19)31-29(33-27)23-11-7-21(8-12-23)5-6-22-9-13-24(14-10-22)30-32-26-18-20(2)4-16-28(26)34-30/h3-18H,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEZAUMKBWTTCR-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=NC6=C(O5)C=CC(=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)C5=NC6=C(O5)C=CC(=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2397-00-4 | |

| Record name | 4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002397004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-(vinylenedi-p-phenylene)bis[5-methylbenzoxazole] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-BIS(5-METHYL-2-BENZOXAZOLYL)STILBENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0V32LD932 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Beyond Brightness - The Scientific Merit of a High-Performance Fluorophore

An In-depth Technical Guide to 4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene (CAS 2397-00-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

This compound, registered under CAS number 2397-00-4, is a prominent member of the benzoxazolylstilbene class of fluorescent compounds. While its most widespread application is as a high-performance optical brightening agent in the polymer and textile industries, its robust photophysical properties command significant attention in advanced scientific research.[1] This molecule's extended π-conjugated system, formed by the stilbene backbone linked to two 5-methylbenzoxazole heterocycles, is the source of its intense fluorescence.[1] It characteristically absorbs ultraviolet (UV) radiation and re-emits it as visible blue light, a property that underpins its utility.[1]

The presence of methyl groups at the 5-position of the benzoxazole rings distinguishes this compound from its unmethylated counterpart, 4,4'-Bis(2-benzoxazolyl)stilbene (BBS). This seemingly minor structural modification has profound implications, enhancing both photostability and fluorescence quantum yield by introducing steric hindrance that impedes photoisomerization.[1] This guide provides an in-depth exploration of the core properties, synthesis, and application of this versatile compound, offering both foundational knowledge and practical, field-proven insights for its effective utilization in research and development.

Part 1: Core Physicochemical and Molecular Properties

A comprehensive understanding of a compound's fundamental properties is a prerequisite for its successful application. The key physicochemical data for this compound are summarized below.

Table 1: Physicochemical Properties of CAS 2397-00-4

| Property | Value | Source(s) |

| CAS Number | 2397-00-4 | [2][][4] |

| Molecular Formula | C₃₀H₂₂N₂O₂ | [2][][5] |

| Molecular Weight | 442.52 g/mol | [2][5] |

| Appearance | Light yellow to amber to dark green powder/crystal | [2] |

| Melting Point | 336-342 °C | [][4][6][7] |

| Boiling Point | 590.9 ± 39.0 °C (Predicted) | [][6] |

| Density | 1.242 ± 0.06 g/cm³ (Predicted) | [][6] |

| Solubility | Almost transparent in hot Dimethylformamide (DMF) | [6][8] |

| Purity | ≥ 98% (HPLC) | [2] |

The high melting point and thermal stability are indicative of a rigid, planar molecular structure, which is crucial for its strong fluorescence. Solubility is limited in many common solvents, a factor that must be considered in experimental design.

Caption: Molecular Structure of this compound.

Part 2: Photophysical Properties - The Engine of Fluorescence

The utility of this compound is fundamentally derived from its interaction with light. The extensive conjugated system allows for strong π → π* electronic transitions.[1] When the molecule absorbs a photon of UV light, an electron is promoted to an excited singlet state (S₁). It then rapidly relaxes to the ground state (S₀), emitting the energy difference as a photon of visible blue light.

Caption: Simplified energy diagram illustrating the fluorescence mechanism.

While specific spectral data for the methylated compound is not as widely published as for its analogue BBS, the primary absorption peak (λmax) is expected to be near 372 nm, consistent with the benzoxazolylstilbene class.[1] The emitted light falls within the blue region of the visible spectrum, typically between 420-470 nm. This large Stokes shift (the difference between absorption and emission maxima) is highly desirable for fluorescence applications as it minimizes self-absorption and improves signal detection.

Table 2: Key Spectral Properties

| Property | Value/Range | Rationale & Significance |

| UV Absorption (λmax) | ~372 nm | Corresponds to the π → π* transition; enables excitation with common UV sources (e.g., 365 nm lamps).[1] |

| Fluorescence Emission (λem) | ~420 - 470 nm (Blue) | The emitted visible light is responsible for the whitening/brightening effect and its utility as a fluorescent probe. |

| Quantum Yield | High | The presence of methyl groups enhances the quantum yield compared to the unmethylated analogue, meaning a higher percentage of absorbed photons are re-emitted as light.[1][2] |

| Photostability | Enhanced | Methyl groups provide steric hindrance, reducing light-induced isomerization and degradation, leading to longer effective performance.[1] |

Part 3: Synthesis and Characterization

The synthesis of this compound typically involves the condensation of a stilbene dicarboxylic acid derivative with the appropriate aminophenol.[1] This approach builds the benzoxazole rings onto the pre-existing stilbene core.

Caption: General workflow for the synthesis of the target compound.

Causality in Synthesis:

-

Reactant Choice: Stilbene-4,4'-dicarboxylic acid provides the central conjugated backbone, while 2-amino-4-methylphenol is the precursor for the 5-methylbenzoxazole rings.[1] The positions of the functional groups are critical for achieving the final linear, conjugated structure.

-

Solvent and Catalyst: A high-boiling point solvent like 1,2,4-trichlorobenzene is often chosen to facilitate the high temperatures required for the cyclization (ring-forming) step.[1] A catalyst such as boric acid aids in the dehydration reaction that forms the benzoxazole ring, improving reaction efficiency and yield.[9]

Characterization: Post-synthesis, confirming the identity and purity of the compound is paramount.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is typically used to assess purity (≥98%).[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the molecular structure. The disappearance of carboxylic acid and amine protons and the appearance of aromatic signals corresponding to the final structure would validate a successful reaction.[1]

-

Mass Spectrometry (MS): Confirms the molecular weight of 442.51 g/mol .[4]

Part 4: Applications Across Scientific Disciplines

The exceptional fluorescence, stability, and high quantum yield of this compound make it a valuable tool in diverse fields.[2]

4.1 Optical Brightener in Materials Science This is the compound's primary commercial application.[1] When incorporated into polymers (like polyester, PVC, polyamide) or textiles, it absorbs ambient UV light and re-emits blue light.[1][10] This blue emission counteracts the inherent yellow cast of the material, resulting in a visually whiter and brighter appearance.[1] Its high thermal stability allows it to be processed with engineering plastics at high temperatures without degradation.

4.2 Advanced Materials for Photonics and Electronics The stable and efficient light-emitting properties are being explored in more sophisticated applications:

-

Organic Light-Emitting Diodes (OLEDs): Its structure can be a building block for blue-light-emitting materials in display technology.[2]

-

Organic Solar Cells: It can be used to improve light absorption and energy conversion efficiency in photovoltaic devices.[2]

-

Fluorescent Sensors: The sensitivity of stilbene derivatives to their environment makes them candidates for developing sensors that respond to mechanical or thermal stress.[11]

4.3 Fluorescent Probes in Biological and Biochemical Research For drug development professionals, the most relevant applications lie in its use as a fluorescent dye.[2]

-

Biological Imaging: Its intense fluorescence allows it to be used in techniques like fluorescence microscopy to visualize cellular structures with high clarity.[2]

-

Proteomics Research: The compound is classified as a biochemical for proteomics research, suggesting its potential use as a label or probe to study protein expression and interactions, although specific applications are less documented than for other common fluorophores.[5] Its hydrophobic nature suggests it may preferentially associate with lipid membranes or hydrophobic pockets in proteins.

Part 5: Key Experimental Protocols

The following protocols are presented as self-validating systems, with clear causality and expected outcomes.

5.1 Protocol: Spectroscopic Characterization (UV-Vis and Fluorescence)

-

Objective: To determine the maximum absorption (λmax) and emission (λem) wavelengths.

-

Methodology Rationale: This protocol uses a dilute solution to avoid aggregation effects and inner-filter phenomena, which can distort spectral shapes and intensities.[12]

-

Preparation of Stock Solution: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of a suitable solvent in which it is soluble (e.g., chloroform, dichloromethane, or hot DMF).[13] This creates a concentrated stock solution.

-

Preparation of Working Solution: Dilute the stock solution to a final concentration of approximately 1 x 10⁻⁵ M. The goal is to achieve a maximum absorbance of < 0.1 AU in a 1 cm cuvette to ensure adherence to the Beer-Lambert law.[14]

-

UV-Vis Absorption Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a 1 cm quartz cuvette with the pure solvent to serve as a blank.

-

Fill a second quartz cuvette with the working solution.

-

Scan from approximately 250 nm to 500 nm.

-

Validation: The spectrum should show a strong, characteristic absorption peak around 370-380 nm.[1]

-

-

Fluorescence Emission Measurement:

-

Use a spectrofluorometer.

-

Excite the sample at its determined λmax (e.g., 372 nm).

-

Scan the emission spectrum from ~390 nm to 600 nm.

-

Validation: A strong, broad emission peak should be observed in the blue region of the spectrum (~420-470 nm). The shape and position of this peak confirm the compound's fluorescent identity.

-

-

5.2 Protocol: Incorporation into a Polymer Film (Demonstration)

-

Objective: To demonstrate the optical brightening effect in a polymer matrix.

-

Methodology Rationale: Solution casting is a straightforward method to create a polymer film with a dispersed fluorophore. Polystyrene is chosen for its optical clarity and compatibility with common organic solvents.

-

Polymer Solution Preparation: Dissolve 1 gram of polystyrene in 20 mL of toluene. Stir until a clear, viscous solution is formed.

-

Doping: Add a small, precisely measured amount of a concentrated stock solution of this compound in a compatible solvent to the polymer solution. The final concentration should be low (e.g., 0.01% by weight relative to the polymer) to avoid aggregation-induced quenching.

-

Control Preparation: Prepare an identical polymer solution without the fluorescent compound.

-

Casting: Pour both the doped and control solutions into separate, clean, flat glass petri dishes. Cover them loosely to allow for slow solvent evaporation over 24-48 hours in a fume hood.

-

Analysis and Validation:

-

Once dry, carefully peel the films from the glass.

-

Visually compare the two films under ambient light and then under a UV lamp (365 nm).

-

Validation: Under the UV lamp, the doped film will exhibit a brilliant blue fluorescence, while the control film will not. Under ambient light, the doped film should appear visibly whiter than the control, demonstrating the optical brightening effect.

-

-

Part 6: Safety and Handling

While some safety data sheets (SDS) indicate the compound is not classifiable as hazardous, others suggest potential risks that warrant prudent laboratory practices.[15][16]

-

Potential Hazards: May cause skin irritation (H315), serious eye irritation (H319), and sensitization by inhalation and skin contact (R42/43).[10][15]

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[17]

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhaling the fine powder.[16] Prevent the dispersion of dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.[2][16]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a scientifically significant fluorophore whose value extends far beyond its primary role as an industrial brightener. Its enhanced photostability and high quantum yield, conferred by its specific molecular architecture, make it a robust tool for materials science, photonics, and biochemical research.[1][2] For researchers and developers, understanding its core physicochemical and photophysical properties is key to unlocking its potential in applications ranging from advanced polymer systems to fluorescent imaging and sensing. By employing the validated protocols and safety measures outlined in this guide, scientists can effectively harness the unique capabilities of this versatile compound.

References

-

BioCrick. (n.d.). 4,4'-Bis(2-benzoxazolyl)stilbene | CAS:1533-45-5. Retrieved from BioCrick website. [Link]

-

MDPI. (2018). Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. Retrieved from MDPI website. [Link]

-

ChemBK. (n.d.). 4,4-Bis(5-methylbenzoxazol-2-yl)stilbene. Retrieved from ChemBK website. [Link]

-

SID. (n.d.). Luminescence Properties of Some (Z-E)-4,4'-bis(2-benzoxazolyl)stilbene Derivatives: Theoretical Study. Retrieved from SID website. [Link]

-

Five Chongqing. (n.d.). This compound. Retrieved from Five Chongqing website. [Link]

-

ResearchGate. (2016). Process Development of 4,4'-Bis(2-benzoxazolyl)stilbene from Recyclable Source MFB. Retrieved from ResearchGate website. [Link]

-

CNR-IRIS. (n.d.). 4,4'-bis(2-benzoxazolyl)stilbene luminescent probe: assessment of aggregates formation through photophysics experiments and quantum-chemical calculations. Retrieved from CNR-IRIS website. [Link]

-

ResearchGate. (n.d.). Stilbenes: Applications in Chemistry, Life Sciences and Materials Science | Request PDF. Retrieved from ResearchGate website. [Link]

-

Refubium. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Retrieved from Refubium website. [Link]

-

BioResources. (2017). Multifunctional water-soluble polymeric fluorescent whitening agents based on 4,4′-bis (1,3,5-triazinyl)- diamino stilbene-2,2′-disulfonic acid structure. Retrieved from BioResources website. [Link]

-

OMLC. (n.d.). trans-Stilbene. Retrieved from OMLC website. [Link]

-

Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from Shimadzu website. [Link]

-

NIH. (n.d.). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Retrieved from NIH website. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 4. This compound CAS#: 2397-00-4 [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 2397-00-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. mdpi.com [mdpi.com]

- 12. omlc.org [omlc.org]

- 13. 4,4'-Bis(2-benzoxazolyl)stilbene | CAS:1533-45-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 14. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aaronchem.com [aaronchem.com]

- 16. spectrumchemical.com [spectrumchemical.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Photophysical Properties of 4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene

Introduction

4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene (M-BBS) is a prominent member of the bis(benzoxazolyl)stilbene class of fluorescent compounds. These molecules are renowned for their strong blue fluorescence, high photostability, and significant industrial applications, particularly as optical brightening agents. This technical guide provides a comprehensive overview of the core photophysical properties of M-BBS, offering insights for researchers, scientists, and professionals in drug development and materials science. Given the extensive characterization of its unmethylated counterpart, 4,4'-Bis(2-benzoxazolyl)stilbene (BBS), this guide will leverage comparative analysis to elucidate the nuanced effects of methylation on the photophysical behavior of M-BBS.

Molecular Structure and the Genesis of Fluorescence

The fluorescence of M-BBS originates from its extended π-conjugated system, which combines a central stilbene backbone with two benzoxazole heterocycles. The molecule absorbs ultraviolet (UV) radiation, exciting a π-electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The subsequent relaxation of the electron to the ground state is accompanied by the emission of a photon, a process known as fluorescence. The methyl groups at the 5 and 5' positions of the benzoxazole rings play a crucial role in enhancing the photophysical properties of the molecule.[1][2]

Core Photophysical Properties

A thorough understanding of the photophysical parameters of M-BBS is essential for its effective application. While specific quantitative data for M-BBS is not extensively published, a detailed examination of its parent compound, BBS, provides a robust baseline for understanding its behavior.

Absorption and Emission Spectra

Bis(benzoxazolyl)stilbenes typically exhibit a strong absorption band in the UV region, corresponding to the π-π* transition of the conjugated system. For BBS, the absorption maximum is observed around 368-372 nm.[1] The emission spectrum of BBS shows a characteristic blue fluorescence with two prominent peaks around 425 nm and 455 nm.[1][3]

The introduction of methyl groups in M-BBS is expected to cause a slight bathochromic (red) shift in both the absorption and emission spectra due to the electron-donating nature of the methyl groups, which can subtly alter the energy levels of the HOMO and LUMO.

Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a critical measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. BBS is known for its exceptionally high fluorescence quantum yield, often exceeding 0.88 in solution.[4][5] Research indicates that the methyl groups in M-BBS enhance its fluorescence quantum yield even further.[2] This enhancement is attributed to the increased rigidity of the molecular structure conferred by the methyl groups, which reduces non-radiative decay pathways such as vibrational relaxation and intersystem crossing.[2]

Fluorescence Lifetime

The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. For BBS, a monoexponential lifetime of approximately 0.85 ns has been reported in dilute solutions.[3][6] The enhanced structural rigidity of M-BBS due to the methyl groups is expected to lead to a slightly longer fluorescence lifetime compared to BBS, as the non-radiative decay processes are further suppressed.

Concentration Effects: Monomer and Excimer Emission

The fluorescence of bis(benzoxazolyl)stilbenes is highly sensitive to concentration.[1] At low concentrations, the emission spectrum is dominated by the fluorescence of individual molecules (monomers). As the concentration increases, intermolecular interactions can lead to the formation of excited-state dimers, known as excimers. Excimer emission is characterized by a broad, structureless, and red-shifted band compared to the monomer emission.[3] For BBS, this excimer peak is observed around 540 nm in concentrated solutions and in the solid state.[3] This phenomenon is also expected for M-BBS and is a critical consideration in applications where the compound is used at high concentrations, such as in polymer matrices.

Data Summary: A Comparative Perspective

The following table summarizes the key photophysical properties of BBS, which serves as a reference for understanding M-BBS. The expected influence of the methyl groups on the properties of M-BBS is also noted.

| Photophysical Property | 4,4'-Bis(2-benzoxazolyl)stilbene (BBS) | This compound (M-BBS) (Expected) |

| Absorption Maximum (λabs) | ~368-372 nm | Slight red-shift |

| Emission Maximum (λem) | ~425 nm and ~455 nm | Slight red-shift |

| Fluorescence Quantum Yield (Φf) | ≥ 0.88[4][5] | > 0.88 (Higher than BBS)[2] |

| Fluorescence Lifetime (τ) | ~0.85 ns[3][6] | Slightly longer than BBS |

| Excimer Emission | ~540 nm (at high concentrations)[3] | Present at high concentrations |

Experimental Workflows

Workflow for Photophysical Characterization

The systematic characterization of the photophysical properties of a fluorescent compound like M-BBS follows a well-defined workflow.

Caption: A generalized workflow for the synthesis, purification, and photophysical characterization of this compound.

Experimental Protocols

1. UV-Vis Absorption Spectroscopy

-

Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λabs).

-

Procedure:

-

Prepare a dilute solution of M-BBS in a suitable spectroscopic grade solvent (e.g., chloroform, dichloromethane).

-

Use a quartz cuvette with a 1 cm path length.

-

Record the absorption spectrum using a UV-Vis spectrophotometer, typically over a range of 200-600 nm.

-

The solvent used for the sample should also be used as the reference blank.

-

2. Fluorescence Spectroscopy

-

Objective: To determine the emission spectrum and the wavelength of maximum emission (λem).

-

Procedure:

-

Use a dilute solution of M-BBS with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Excite the sample at its λabs.

-

Record the emission spectrum using a spectrofluorometer. The emission is typically scanned from a wavelength slightly longer than the excitation wavelength to the near-infrared region.

-

3. Fluorescence Quantum Yield Determination (Comparative Method)

-

Objective: To determine the fluorescence quantum yield (Φf) relative to a known standard.

-

Procedure:

-

Select a suitable fluorescence standard with a known quantum yield and an emission range that overlaps with M-BBS (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

-

Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength.

-

Measure the absorption and fluorescence spectra for all solutions.

-

The quantum yield is calculated using the following equation: Φf_sample = Φf_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

4. Fluorescence Lifetime Measurement

-

Objective: To determine the fluorescence lifetime (τ).

-

Procedure:

-

Use a specialized instrument capable of time-resolved fluorescence measurements, such as a time-correlated single-photon counting (TCSPC) system.

-

Excite the sample with a pulsed light source (e.g., a laser diode or LED).

-

The decay of the fluorescence intensity over time is recorded and fitted to an exponential decay function to determine the lifetime.

-

The Photophysical Processes: A Jablonski Diagram Perspective

The Jablonski diagram provides a visual representation of the electronic and vibrational transitions that occur during absorption and fluorescence.

Caption: A Jablonski diagram illustrating the key photophysical processes for a fluorescent molecule like this compound.

Applications in Research and Development

The exceptional photophysical properties of M-BBS make it a valuable tool in various scientific and industrial domains.

-

Optical Brighteners: The primary application of M-BBS is as a fluorescent whitening agent in polymers (such as polyesters, polyamides, and PVC) and textiles.[2] It absorbs invisible UV light and re-emits it as visible blue light, masking any inherent yellowness of the material and resulting in a brighter, whiter appearance.

-

Fluorescent Probes and Sensors: The sensitivity of its fluorescence to the local environment (e.g., polarity, viscosity, and aggregation state) makes M-BBS a candidate for use as a fluorescent probe to study polymer dynamics and material stress.

-

Advanced Materials and Photonics: With its high quantum yield and photostability, M-BBS is being investigated for applications in advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic devices.[7]

Conclusion

This compound stands out as a high-performance fluorescent material with enhanced photostability and quantum efficiency attributed to its methyl substituents. While a direct quantitative comparison with its well-characterized parent, BBS, is necessary for a complete picture, the established structure-property relationships within the bis(benzoxazolyl)stilbene family provide a strong foundation for its application. The experimental protocols and theoretical frameworks presented in this guide offer a comprehensive resource for researchers and professionals seeking to harness the unique photophysical properties of this versatile molecule in their respective fields.

References

-

4,4'-Bis(2-benzoxazolyl)stilbene | CAS:1533-45-5 - BioCrick. (n.d.). Retrieved January 15, 2026, from [Link]

-

Battisti, A., Ambrosetti, G., Ruggeri, G., Cappelli, C., & Pucci, A. (2018). A 4,4′-bis(2-benzoxazolyl)stilbene luminescent probe: assessment of aggregate formation through photophysics experiments and quantum-chemical calculations. Physical Chemistry Chemical Physics, 20(41), 26249–26258. [Link]

-

Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

-

Luminescence Properties of Some (Z-E)-4,4'-bis(2-benzoxazolyl)stilbene Derivatives - SID. (n.d.). Retrieved January 15, 2026, from [Link]

-

(E)-4,4′-Bis(1,3-benzoxazol-2-yl)stilbene at 150 and 375 K - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

Luminescence Properties of Some (ZE)-4,4'-bis(2-benzoxazolyl)stilbene Derivatives - Physical Chemistry Research. (n.d.). Retrieved January 15, 2026, from [Link]

-

Fourati, M. A., et al. (2013). Photophysical and electrochemical investigations of the fluorescent probe, 4,4'-bis(2-benzoxazolyl)stilbene. The Journal of Physical Chemistry A, 117(7), 1395-1404. [Link]

-

A 4,4′-bis(2-benzoxazolyl)stilbene luminescent probe: assessment of aggregate formation through photophysics experiments and quantum-chemical calculations - RSC Publishing. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. iris.cnr.it [iris.cnr.it]

- 4. 4,4'-Bis(2-benzoxazolyl)stilbene | CAS:1533-45-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Photophysical and electrochemical investigations of the fluorescent probe, 4,4'-bis(2-benzoxazolyl)stilbene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A 4,4′-bis(2-benzoxazolyl)stilbene luminescent probe: assessment of aggregate formation through photophysics experiments and quantum-chemical calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. chemimpex.com [chemimpex.com]

A Technical Guide to the Solubility of 4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of 4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene in organic solvents. Given the limited publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility, theoretical prediction models, and detailed experimental protocols. By adopting the methodologies outlined herein, researchers can systematically evaluate and select appropriate solvents for their specific applications, ranging from polymer science to advanced materials development.

Introduction: Understanding the Molecule and Its Solubility Challenges

This compound, with the CAS number 2397-00-4, is a high-performance fluorescent whitening agent.[1][2][3] Its molecular structure, characterized by a large, rigid, and conjugated system of aromatic and heterocyclic rings (C₃₀H₂₂N₂O₂), dictates its physicochemical properties.[1] The molecule's inherent planarity and extensive π-conjugation contribute to its strong fluorescence but also result in poor solubility in aqueous media and variable solubility in organic solvents.[4][5] As a member of the benzoxazolylstilbene class, it is generally insoluble in water but soluble in some organic solvents.[5][6] The presence of methyl groups enhances its photostability compared to its unmethylated counterpart.[4]

For researchers, identifying suitable solvents is a critical first step for a variety of applications, including:

-

Incorporation into polymers and plastics.[1]

-

Formulation of coatings, varnishes, and lacquers.[7]

-

Development of advanced materials for electronics and photonics.[1]

-

Use in photochemical studies and sensor technology.[1]

This guide will provide the theoretical and practical tools necessary to systematically approach the solubility determination of this compound.

Theoretical Framework: Predicting Solubility

Before embarking on extensive experimental work, theoretical models can provide valuable insights into the potential solubility of a solute in a range of solvents. The "like dissolves like" principle, which suggests that substances with similar polarities are more likely to be miscible, is a fundamental concept.[8][9] For a large, predominantly nonpolar molecule like this compound, nonpolar to moderately polar organic solvents are expected to be more effective than highly polar solvents like water.

Hansen Solubility Parameters (HSP)

A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[8][10] This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a unique set of these three parameters, which can be visualized as a point in a three-dimensional "Hansen space".[8] The principle is that solutes will dissolve in solvents with similar HSP values. The proximity of the solute and solvent points in Hansen space, known as the Hansen solubility parameter distance (Ra), determines the likelihood of dissolution.[8]

Experimental Determination of Solubility

The following sections detail robust experimental protocols for quantitatively measuring the solubility of this compound. It is crucial to perform these experiments at a controlled temperature, as solubility is temperature-dependent.[6][12]

General Workflow for Solubility Determination

The overall process for experimentally determining solubility follows a logical sequence. The diagram below illustrates the key decision points and steps, from solvent selection to the final quantitative analysis.

Caption: General workflow for experimental solubility determination.

Protocol 1: Gravimetric Method

The gravimetric method is a classic and highly accurate technique for determining solubility.[1][4] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials:

-

This compound

-

Selected organic solvents

-

Analytical balance

-

Volumetric flasks and pipettes

-

Conical flasks with stoppers

-

Thermostatically controlled shaker or water bath

-

Syringe filters (PTFE, 0.2 µm)

-

Pre-weighed evaporation dishes or watch glasses

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the chosen solvent. An excess is confirmed by the presence of undissolved solid.

-

Seal the flask and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h) and analyzed; equilibrium is reached when the concentration no longer changes.[4]

-

-

Sample Collection and Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 10.00 mL) of the supernatant using a volumetric pipette, ensuring no solid particles are disturbed. For better accuracy, use a syringe fitted with a filter to draw the sample.

-

-

Solvent Evaporation and Weighing:

-

Transfer the collected saturated solution to a pre-weighed, clean, and dry evaporating dish.

-

Place the dish in an oven at a temperature sufficient to evaporate the solvent but well below the melting point of the solute (Melting Point: 336-342°C).[11] A vacuum oven can be used for high-boiling point solvents.

-

Continue drying until a constant weight is achieved.[1]

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish from the final weight of the dish with the dried residue.

-

Express the solubility as grams of solute per liter of solvent (g/L) or any other desired unit.

-

Protocol 2: Spectroscopic Method (UV-Visible or Fluorescence)

Given that this compound is a fluorescent compound, spectroscopic methods offer a highly sensitive and often faster alternative to the gravimetric method.[13][14] This technique relies on the Beer-Lambert law, where the absorbance or fluorescence intensity is proportional to the concentration.

Materials:

-

Spectrophotometer (UV-Vis or Fluorometer)

-

Quartz cuvettes

-

All materials listed for the gravimetric method (for preparing the saturated solution)

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Measure the absorbance at the wavelength of maximum absorption (λmax) or the fluorescence intensity at the emission maximum for each standard.[15]

-

Plot a graph of absorbance/fluorescence intensity versus concentration. This should yield a linear relationship in the lower concentration range.

-

-

Preparation and Sampling of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).

-

-

Analysis:

-

Take a small, accurately measured volume of the clear, filtered saturated solution and dilute it with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance or fluorescence of the diluted solution.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

-

Causality Behind Method Choice:

-

The gravimetric method is robust and does not require the compound to have a chromophore, but it is more time-consuming and requires larger amounts of material.[4]

-

Spectroscopic methods are highly sensitive, require less material, and can be faster, but they necessitate the creation of a calibration curve for each solvent and are only applicable to compounds that absorb UV-Vis light or fluoresce.[13][14] For a fluorescent whitener, this is an ideal method.

Data Presentation and Interpretation

To facilitate comparison and analysis, the experimentally determined solubility data should be compiled into a structured table.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Hansen Parameters (δD, δP, δH) MPa⁰.⁵ | Solubility (g/L) | Observations |

| n-Hexane | 1.88 | (14.9, 0.0, 0.0) | [Experimental Data] | e.g., Low solubility |

| Toluene | 2.38 | (18.0, 1.4, 2.0) | [Experimental Data] | e.g., Moderate solubility |

| Chloroform | 4.81 | (17.8, 3.1, 5.7) | [Experimental Data] | e.g., High solubility |

| Acetone | 20.7 | (15.5, 10.4, 7.0) | [Experimental Data] | e.g., Moderate solubility |

| Dimethyl Sulfoxide (DMSO) | 46.7 | (18.4, 16.4, 10.2) | [Experimental Data] | e.g., High solubility |

| 1,2,4-Trichlorobenzene | 3.86 | (19.4, 5.5, 3.1) | [Experimental Data] | e.g., High, requires heating |

| Ethanol | 24.5 | (15.8, 8.8, 19.4) | [Experimental Data] | e.g., Low solubility |

| Add other tested solvents |

Note: Hansen parameter values are approximate and sourced from publicly available databases. Experimental data needs to be populated by the researcher.

Conclusion

Determining the solubility of this compound in organic solvents is a critical step for its effective utilization in scientific research and industrial applications. While direct quantitative data is scarce, a combination of theoretical prediction using models like Hansen Solubility Parameters and rigorous experimental measurement provides a reliable pathway to understanding its solubility profile. The detailed gravimetric and spectroscopic protocols provided in this guide offer a robust framework for researchers to generate high-quality, reproducible solubility data, thereby enabling informed solvent selection and optimizing formulation and application processes.

References

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Yixing. (2022, April 12). The properties that fluorescent whitening agents should have. Retrieved from [Link]

-

BioCrick. (n.d.). 4,4'-Bis(2-benzoxazolyl)stilbene | CAS:1533-45-5. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Raytop Chemical. (n.d.). Fluorescent Brightener 184 – High-Performance Optical Brightener for Plastics and Coatings. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). HSP for Beginners. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Yixing. (2025, December 23). Do optical brighteners have any effect on the solubility of materials? Retrieved from [Link]

-

OSTI.GOV. (1988, December 31). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. Retrieved from [Link]

-

ST Instruments. (n.d.). Fluorescence Spectroscopy. Retrieved from [Link]

- Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (2021). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal, 1(1), 58-60.

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29, 568–585.

- Paluch, K. J., & Parrott, E. P. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(15), 12845–12879.

- Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.

-

Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

-

News-Medical.Net. (n.d.). Spectroscopy Methods. Retrieved from [Link]

-

University of California, Irvine. (n.d.). An Introduction to Fluorescence Spectroscopy. Retrieved from [Link]

-

Springer. (n.d.). Fluorescence Spectroscopy and Microscopy. Retrieved from [Link]

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 11. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 12. pharmacyjournal.info [pharmacyjournal.info]

- 13. stinstruments.com [stinstruments.com]

- 14. jascoinc.com [jascoinc.com]

- 15. news-medical.net [news-medical.net]

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of 4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene

Abstract

This technical guide provides a comprehensive examination of the ultraviolet-visible (UV-Vis) absorption spectrum of 4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene, a prominent fluorescent compound. Known commercially as a high-performance optical brightener and utilized in advanced materials science, its photophysical behavior is fundamentally governed by its interaction with UV light. This document will delve into the theoretical underpinnings of its electronic absorption, present a detailed experimental protocol for spectral acquisition, analyze the key factors influencing its spectral properties, and discuss its practical applications in research and industry. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, functional understanding of this molecule's spectroscopic characteristics.

Introduction: The Significance of this compound

This compound (henceforth BMB-Stilbene) is a complex organic molecule (Molecular Formula: C₃₀H₂₂N₂O₂) renowned for its exceptional fluorescence properties.[1][2] Structurally, it features a central stilbene core (a hydrocarbon with a trans-ethene double bond flanked by two phenyl groups) linked to two 5-methyl-benzoxazole heterocyclic moieties. This extensive system of conjugated double bonds is the chromophore responsible for its strong absorption of ultraviolet radiation.

The primary application of BMB-Stilbene is as an optical brightening agent, or fluorescent whitening agent, in polymers and textiles.[3] It functions by absorbing invisible UV light and re-emitting it as visible blue light, which counteracts any inherent yellowing of the material, resulting in a whiter appearance.[3] Beyond this, its high quantum yield and stability make it a valuable compound for research in polymer science, fluorescent dyes for biological imaging, and organic electronics.[1][3] A thorough understanding of its UV-Vis absorption spectrum is paramount, as this is the initial event—the absorption of a photon—that triggers its valuable fluorescent properties and serves as the basis for its quantitative analysis.

Theoretical Principles of UV-Vis Absorption

UV-Vis spectroscopy measures the absorption of light by a sample in the ultraviolet and visible regions of the electromagnetic spectrum.[4] This absorption corresponds to the excitation of electrons from lower-energy ground states to higher-energy excited states.[5] For a molecule like BMB-Stilbene, with its extensive network of alternating single and double bonds, the most significant electronic transition observed in the UV-Vis spectrum is the π → π* (pi to pi-star) transition. This transition involves the excitation of an electron from a π bonding orbital to a higher-energy π* antibonding orbital.

The relationship between the amount of light absorbed and the concentration of the absorbing species is described by the Beer-Lambert Law.[6][7] This principle is the cornerstone of quantitative spectrophotometry.

Beer-Lambert Law: A = εcl

Where:

-

A is the absorbance (dimensionless).[8]

-

ε (epsilon) is the molar absorptivity or molar extinction coefficient, a constant that is characteristic of the molecule at a specific wavelength (units: L mol⁻¹ cm⁻¹).[7][8]

-

c is the molar concentration of the solution (units: mol L⁻¹).[8]

-

l is the path length of the light through the sample, which is typically the width of the cuvette (usually 1 cm).[7][8]

The wavelength at which maximum absorption occurs is denoted as λmax . This value is a key characteristic used for both identification and quantification.

The Characteristic Absorption Spectrum of BMB-Stilbene

In solution, BMB-Stilbene exhibits a strong and well-defined absorption profile in the near-UV region. The primary absorption peak (λmax) is consistently reported at approximately 372 nm .[3][9] This peak corresponds to the π → π* electronic transition within the highly conjugated stilbene backbone, which is extended by the benzoxazole rings.[3] The presence of the two methyl groups on the benzoxazole rings enhances the molecule's photostability and contributes to a higher fluorescence quantum yield compared to its unmethylated counterpart, 4,4'-Bis(2-benzoxazolyl)stilbene (BBS).[3]

Experimental Protocol: Measuring the UV-Vis Spectrum

This section provides a self-validating protocol for the accurate measurement of the UV-Vis absorption spectrum of BMB-Stilbene and its subsequent use for concentration determination.

Materials and Equipment

-

This compound (purity ≥ 98%)[1]

-

Spectroscopic grade solvent (e.g., Dichloromethane, Chloroform, Toluene)[10]

-

Dual-beam UV-Vis Spectrophotometer

-

Matched pair of 1 cm path length quartz cuvettes

-

Calibrated analytical balance

-

Class A volumetric flasks and micropipettes

Step-by-Step Methodology

-

Preparation of Stock Solution:

-

Accurately weigh a small amount (e.g., 5 mg) of BMB-Stilbene powder.

-

Dissolve it in a known volume (e.g., 100 mL) of the chosen spectroscopic grade solvent in a volumetric flask to create a concentrated stock solution. Calculate the precise molar concentration.

-

-

Preparation of Working Standards:

-

Perform serial dilutions of the stock solution to prepare a series of at least four working standards with decreasing concentrations. The concentrations should be chosen such that the expected absorbance values fall within the instrument's linear range (typically 0.1 to 1.0).[6]

-

-

Instrument Setup and Baseline Correction:

-

Power on the spectrophotometer and its lamps (Deuterium and Tungsten) and allow for a warm-up period (typically 15-30 minutes) to ensure stable output.[4]

-

Set the instrument to scan a wavelength range appropriate for BMB-Stilbene, for example, from 300 nm to 500 nm.

-

Fill both quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path.

-

Perform a baseline correction (or "autozero") to subtract any absorbance from the solvent and the cuvettes themselves.[11]

-

-

Spectral Acquisition:

-

Empty the sample cuvette, rinse it with a small amount of the most dilute working standard, and then fill it with that standard.

-

Place the sample cuvette back into the sample holder and acquire the full absorption spectrum.

-

Save the data and identify the λmax.

-

Repeat this process for all prepared working standards, moving from lowest to highest concentration.

-

-

Quantitative Analysis (Calibration Curve):

-

Set the spectrophotometer to measure absorbance at the single, fixed λmax determined in the previous step.[5]

-

Measure the absorbance of each working standard at this wavelength.

-

Plot a graph of Absorbance (y-axis) versus Concentration (x-axis). This is the calibration curve.[6][12]

-

Perform a linear regression on the data points. The resulting line should pass through or very close to the origin, and the coefficient of determination (R²) should be ≥ 0.995 for the curve to be considered valid.[12]

-

Experimental Workflow Diagram

Caption: Workflow for UV-Vis spectral analysis and quantification of BMB-Stilbene.

Factors Influencing the Absorption Spectrum

The electronic structure of BMB-Stilbene, and thus its absorption spectrum, is sensitive to its environment. Understanding these factors is critical for accurate and reproducible measurements.

-

Solvent Polarity (Solvatochromism): The polarity of the surrounding solvent can influence the energy levels of the ground and excited states of the molecule differently, leading to shifts in the λmax. This phenomenon is known as solvatochromism.[10] While detailed data for BMB-Stilbene is not widely published, related stilbene derivatives often show a red-shift (to longer wavelengths) in more polar solvents.

-

Concentration: While the Beer-Lambert law assumes no interaction between solute molecules, at high concentrations BMB-Stilbene can form aggregates or excited-state dimers (excimers).[3][10] This aggregation can alter the absorption profile and lead to deviations from the linear relationship between absorbance and concentration. Therefore, working with dilute solutions is crucial for quantitative accuracy.[13]

-

pH: The benzoxazole rings contain nitrogen atoms that could potentially be protonated under highly acidic conditions. Such a change would significantly alter the conjugated system and, consequently, the absorption spectrum. Studies on other stilbene derivatives have shown strong pH dependence in their UV-Vis spectra.[14]

-

Photoisomerization: Like many stilbene derivatives, BMB-Stilbene can undergo a light-induced transformation from its stable trans-isomer to a cis-isomer.[15] The cis-isomer has a different, often blue-shifted, absorption spectrum. Prolonged exposure to UV light during measurement can lead to the formation of the cis-isomer, causing changes in the observed spectrum over time.[13][15] Using fresh solutions and minimizing light exposure is recommended.

Data Presentation and Interpretation

Summary of Spectral Properties

The following table summarizes the key physical and spectral properties of BMB-Stilbene.

| Property | Value / Description | Reference(s) |

| CAS Number | 2397-00-4 | [1][16] |

| Molecular Formula | C₃₀H₂₂N₂O₂ | [1][2] |

| Molecular Weight | 442.52 g/mol | [1][2] |

| Appearance | Light yellow to green powder/crystal | [1] |

| Typical λmax | ~372 nm | [3][9] |

| Electronic Transition | Predominantly π → π* | [3] |

| Common Solvents | Dichloromethane, Chloroform, Toluene | [10] |

Logical Relationships in Quantitative Analysis

The Beer-Lambert law establishes a clear, logical relationship between the physical properties of the sample and the measured output, which is validated by the calibration curve.

Caption: Relationship between variables in the Beer-Lambert Law for UV-Vis analysis.

Conclusion

The UV-Vis absorption spectrum of this compound is a defining characteristic that underpins its utility as a premier fluorescent agent. Its strong absorption band, centered around 372 nm, is a direct result of π → π* electronic transitions within its extensive conjugated system. The robust and linear relationship between absorbance and concentration, as described by the Beer-Lambert law, makes UV-Vis spectroscopy an indispensable tool for the quantitative analysis and quality control of this compound. By carefully controlling experimental parameters such as solvent, concentration, and light exposure, researchers can obtain highly accurate and reproducible spectral data, enabling deeper insights into its photophysical properties and ensuring its effective application in diverse scientific and industrial fields.

References

-

This compound. Chem-Impex. [Link]

-

Using UV-visible absorption spectra. Chemguide. [Link]

-

Lambert-Beer's Law UV-Visible Spectroscopy. Scribd. [Link]

-

UV–Vis Spectroscopy: Beer–Lambert Law. JoVE. [Link]

-

Calculate concentration from UV-Vis absorbance using Beer-Lambert's law in Origin. YouTube. [Link]

-

Beer Lambert law: It is the relationship between the absorbance of light is directly proportional to the thickness of the media. Al-Mustaqbal University College. [Link]

-

Photophysical and electrochemical investigations of the fluorescent probe, 4,4'-bis(2-benzoxazolyl)stilbene. BioCrick. [Link]

-

4,4'-Bis(2-benzoxazolil)estilbeno. Chem-Impex. [Link]

-

4,4'-Bis(2-benzoxazolyl)stilbene. PubChem. [Link]

-

Lecture 06: UV-Visible and Fluorescence Spectroscopy. YouTube. [Link]

-

Ultraviolet-Visible Absorption and Fluorescence Spectroscopy. University of Toronto. [Link]

-

UV–Vis spectra of several nitrostilbene derivatives at differents pH values between 2 and 12. ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. labsolu.ca [labsolu.ca]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. scribd.com [scribd.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Video: UV–Vis Spectroscopy: Beer–Lambert Law [jove.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. 4,4′-双(2-苯并噁唑基)二苯乙烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. home.cc.umanitoba.ca [home.cc.umanitoba.ca]

- 12. m.youtube.com [m.youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. 4,4'-Bis(2-benzoxazolyl)stilbene | CAS:1533-45-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 16. This compound | 2397-00-4 [chemicalbook.com]

Whitepaper: A Convergent Synthesis of 4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene from Stilbene Precursors

An In-depth Technical Guide for Chemical Synthesis Professionals

Abstract

4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene is a high-performance fluorescent whitening agent prized for its exceptional photostability and high fluorescence quantum yield.[1] Its primary application lies in masking the natural yellowing of polymers and textiles, where it absorbs ultraviolet radiation and re-emits it as visible blue light, resulting in a whiter appearance.[1][2] This technical guide provides a comprehensive, in-depth methodology for the synthesis of this compound, focusing on a robust and scalable strategy starting from foundational stilbene precursors. We will dissect a convergent synthetic pathway that first establishes the core stilbene-4,4'-dicarboxylic acid backbone, followed by the construction of the terminal 5-methyl-2-benzoxazolyl moieties. This document explains the causality behind critical experimental choices, provides detailed, self-validating protocols, and offers visual representations of the chemical workflows to empower researchers and chemical development professionals in their synthetic endeavors.

Chapter 1: Introduction to this compound

Chemical Identity and Photophysical Properties

This compound, hereafter referred to as BMB-Stilbene, is a symmetrical organic molecule featuring a central stilbene (1,2-diphenylethene) core. This core provides the extended π-conjugation necessary for its characteristic photophysical behavior. Each phenyl ring of the stilbene unit is substituted at the 4-position with a 5-methyl-benzoxazole heterocycle.

The defining characteristic of this class of compounds is their ability to undergo fluorescence. They absorb light in the ultraviolet region of the electromagnetic spectrum (typically around 374 nm) and re-emit it in the blue portion of the visible spectrum (around 435 nm).[3] This process effectively converts invisible UV light into visible blue light, counteracting any inherent yellow cast in a material and leading to the perception of brilliant whiteness.[2]

The presence of the two methyl groups on the benzoxazole rings is a critical structural feature. Compared to its unmethylated counterpart, 4,4'-Bis(2-benzoxazolyl)stilbene, the methyl groups in BMB-Stilbene introduce steric hindrance that limits photoisomerization, thereby enhancing its photostability and contributing to a higher fluorescence quantum yield.[1]

Significance and Industrial Applications

The primary and most widespread application of BMB-Stilbene is as a high-performance optical brightening agent (OBA) or fluorescent whitening agent (FWA).[1] It is highly valued in the polymer and textile industries for its efficacy and stability.

-

Plastics and Polymers: It is incorporated into a variety of polymer substrates, including polyesters, PVC, polyamides, and polyolefins, to improve their initial color and mask yellowing that occurs during processing or due to aging.[2][3]

-

Textile Industry: FWAs are extensively used during the manufacturing and laundering of textiles to enhance the whiteness of natural and synthetic fibers.[4][5]

-

Advanced Materials: Beyond brightening, the high quantum yield and stability of BMB-Stilbene make it a compound of interest in materials science research for applications in organic light-emitting diodes (OLEDs) and as a fluorescent dye in biological imaging.[6]

Chapter 2: Synthetic Strategy Overview

The synthesis of BMB-Stilbene is best approached through a convergent strategy. This involves the independent preparation of a core intermediate, which is then reacted with other building blocks to assemble the final molecule. Our chosen pathway focuses on two key transformations:

-

Formation of the Stilbene Backbone: The synthesis of the central intermediate, 4,4'-stilbenedicarboxylic acid , from simpler aromatic precursors.

-

Construction of the Benzoxazole Heterocycles: The condensation of the stilbene diacid with 2-amino-4-methylphenol to form the two terminal benzoxazole rings in a single, decisive step.

This approach is advantageous as it allows for the purification of the key stilbene intermediate before the final, more complex molecule is assembled, often leading to higher overall purity and yield.

Chapter 3: Synthesis of the Stilbene Precursor: 4,4'-Stilbenedicarboxylic Acid

The cornerstone of this synthesis is the preparation of 4,4'-stilbenedicarboxylic acid (CAS 100-31-2).[7][8] This symmetrical molecule provides the rigid, conjugated backbone and the necessary functional groups for the subsequent condensation. While several methods exist for stilbene synthesis, such as the Wittig and McMurry reactions, the Palladium-catalyzed Heck reaction offers a highly efficient route for this specific target.[9][10][11]

Methodology: The Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful C-C bond-forming reaction that couples an unsaturated halide with an alkene using a palladium catalyst.[10] For a symmetrical stilbene, a double Heck reaction using an ethylene equivalent is an attractive and operationally simple strategy.[12]

Causality of Experimental Choices:

-

Catalyst: A palladium source (e.g., Palladium(II) acetate) is essential for the catalytic cycle.

-

Base: A base (e.g., potassium acetate) is required to regenerate the active Pd(0) catalyst.[10]

-

Solvent: A high-boiling polar aprotic solvent like DMF or NMP is typically used to ensure solubility of the reactants and facilitate the reaction at elevated temperatures.

-

Ethylene Source: While ethylene gas can be used, a more conveniently handled "ethylene equivalent" like vinyltriethoxysilane can be employed.[12]

Experimental Protocol: Synthesis of 4,4'-Stilbenedicarboxylic Acid

This protocol is a representative example based on established Heck reaction principles. Researchers should consult specific literature for optimization.[12]

-

Reaction Setup: To a dry, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-bromobenzoic acid (2 equivalents), potassium acetate (4 equivalents), and a palladium catalyst such as Palladium(II) acetate (0.01-0.05 equivalents).

-

Solvent and Reagent Addition: Add anhydrous DMF to the flask. Purge the system with nitrogen for 15-20 minutes. Add vinyltriethoxysilane (1 equivalent) via syringe.

-

Reaction Execution: Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of water. Acidify with concentrated HCl to a pH of 2-3.

-

Isolation and Purification: The precipitated solid is collected by vacuum filtration. The crude product is washed thoroughly with water and then a non-polar solvent like hexane to remove organic-soluble impurities.

-

Recrystallization: The crude 4,4'-stilbenedicarboxylic acid can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water, to yield a fine powder.

Expected Characterization Data

| Property | Expected Value |

| Appearance | White to off-white powder[8] |

| Yield | 70-90% (Varies with conditions) |

| Melting Point | >400 °C[8] |

| ¹H NMR | Signals corresponding to aromatic protons and vinylic protons. |

| IR (cm⁻¹) | Strong C=O stretch (approx. 1680), O-H stretch (broad, approx. 3000). |

Chapter 4: Final Assembly via Condensation and Cyclodehydration

The final step in the synthesis is the formation of the two benzoxazole rings. This is achieved through a high-temperature condensation reaction between the synthesized 4,4'-stilbenedicarboxylic acid and 2-amino-4-methylphenol (CAS 95-84-1).[1][13][14] The reaction proceeds via the formation of two amide bonds, followed by an intramolecular cyclodehydration (the loss of two water molecules) to yield the stable benzoxazole heterocycles.[1][15]

Mechanism and Rationale for Conditions

The direct condensation of a carboxylic acid and an amine to form an amide requires forcing conditions because water is eliminated.[16] The subsequent cyclization to the benzoxazole is also a dehydration event.

Causality of Experimental Choices:

-

High Temperature: Thermal energy is required to drive off the two molecules of water per molecule of product, pushing the equilibrium toward the desired benzoxazole.[16]

-

Catalyst: While the reaction can be driven thermally, a catalyst is often employed to facilitate the dehydration at lower temperatures or to improve reaction rates and yields. Boric acid is an effective catalyst for this transformation.[17] Polyphosphoric acid (PPA) can also be used as both a catalyst and a solvent, though work-up can be more challenging.[18]

-

Solvent: A very high-boiling, inert solvent such as 1,2,4-trichlorobenzene or xylene is often used to achieve the necessary reaction temperatures.[17][19]

-

Inert Atmosphere: A nitrogen or argon atmosphere is crucial to prevent the oxidation of the aminophenol reactant at high temperatures.[19]

Sources

- 1. benchchem.com [benchchem.com]

- 2. specialchem.com [specialchem.com]

- 3. What is the purpose of fluorescent whitening agents? [wsdchemical.com]

- 4. The Applications of Fluorescent Whitening Agents - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 5. longchangchemical.com [longchangchemical.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4,4'-Stilbenedicarboxylic acid | C16H12O4 | CID 97794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4,4′-苯乙烯二甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 10. Heck reaction - Wikipedia [en.wikipedia.org]

- 11. orbi.uliege.be [orbi.uliege.be]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. 2-氨基-4-甲基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. 2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chemistrystudent.com [chemistrystudent.com]

- 16. Condensation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 17. researchgate.net [researchgate.net]

- 18. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Technical Guide to 4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene: Structure, Synthesis, and Advanced Applications

Executive Summary: 4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene is a highly fluorescent organic compound belonging to the benzoxazolylstilbene class. Characterized by a rigid, planar structure with an extended π-conjugated system, it exhibits strong absorption of ultraviolet (UV) radiation and intense blue light emission with a high quantum yield. These photophysical properties make it exceptionally effective as an optical brightening agent in polymers and textiles. Furthermore, its stability and efficiency have led to its investigation for advanced applications in materials science and organic electronics, including fluorescent probes, organic light-emitting diodes (OLEDs), and photovoltaic devices. This guide provides a comprehensive overview of its chemical structure, nomenclature, physicochemical properties, established synthetic routes, and mechanisms of action in its key applications.

Introduction to the Benzoxazolylstilbene Class

This compound is a prominent member of the benzoxazolylstilbene family, a class of compounds renowned for their powerful fluorescent properties.[1] The core molecular architecture consists of a central stilbene backbone—a 1,2-diphenylethene unit—which is symmetrically substituted with benzoxazole heterocycles.[1] This structural motif creates an extensive system of conjugated double bonds, which is fundamental to the molecule's ability to absorb high-energy UV light and re-emit it as lower-energy visible light, typically in the blue region of the spectrum.[1]

The parent compound of this family is 4,4'-Bis(2-benzoxazolyl)stilbene (BBS). The subject of this guide, this compound, is a methylated derivative. The introduction of the two methyl groups at the 5-position of each benzoxazole ring is a critical structural modification. This methylation enhances steric hindrance, which in turn reduces the molecule's propensity for photoisomerization—a light-induced change in shape that can lead to non-radiative energy loss.[1] Consequently, the methylated compound exhibits superior photostability and a significantly higher fluorescence quantum yield compared to its unmethylated counterpart, making it a more efficient and robust fluorophore for demanding applications.[1]

Chemical Structure and Nomenclature

The precise arrangement of atoms and functional groups in this compound dictates its unique properties. Its formal nomenclature provides an unambiguous descriptor of this structure.

IUPAC Name: 5-methyl-2-[4-[(E)-2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole.[1][]

The structure features a central ethenyl ((E)-alkene) bridge, ensuring a planar trans-configuration of the stilbene core. This planarity is crucial for maximizing the overlap of π-orbitals across the molecule, which facilitates the delocalization of electrons and is directly responsible for its characteristic absorption and emission spectra.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The utility of this compound in various applications is a direct result of its distinct physical, chemical, and photophysical characteristics. These properties are summarized below.

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2397-00-4 | [1][3][4] |

| Molecular Formula | C₃₀H₂₂N₂O₂ | [1][3] |

| Molecular Weight | 442.52 g/mol | [][3] |

| Appearance | Light yellow to amber powder/crystal | [1][][3] |

| Melting Point | 336-342 °C | [1][4][5][6] |

| Boiling Point | 590.9 ± 39.0 °C (Predicted) | [4][5][6] |

| Purity | ≥ 98% (HPLC) | [][3] |

| Storage | Sealed in dry, room temperature conditions |[][6] |

The high melting point is indicative of a stable, rigid molecular structure with significant intermolecular forces. Its photophysical properties, particularly when compared to its unmethylated analog, highlight the strategic advantage of the methyl group substitutions.

Table 2: Comparative Photophysical Properties

| Compound | Absorption Peak (λmax) | Emission Peak (λmax) | Fluorescence Quantum Yield (Φf) | Source |

|---|---|---|---|---|

| This compound | ~350 nm | ~460 nm | 0.95 | [1] |

| 4,4'-Bis(2-benzoxazolyl)stilbene (BBS) | ~372 nm | ~425 nm | ~0.88 |[1] |

The higher fluorescence quantum yield (Φf = 0.95) of the methylated compound demonstrates that a greater fraction of absorbed photons is converted into emitted fluorescent light rather than being lost to heat or other non-radiative processes.[1] This enhanced efficiency is a direct consequence of the increased photostability imparted by the methyl groups, which hinder rotational freedom around the stilbene core and suppress photoisomerization.[1]

Synthesis and Purification

The synthesis of this compound is typically achieved through a high-temperature condensation reaction that forms the two benzoxazole rings onto a pre-existing stilbene framework.[1]

Synthetic Strategy and Mechanism

The most prevalent synthetic route involves the direct condensation of stilbene-4,4'-dicarboxylic acid with two equivalents of 2-amino-4-methylphenol (also known as 2-amino-p-cresol).[1][7] This reaction proceeds via a two-step mechanism for each benzoxazole ring:

-

Amide Formation: The carboxylic acid group on the stilbene backbone reacts with the amino group of the aminophenol to form an amide linkage.

-

Cyclodehydration: At high temperatures, the intermediate undergoes an intramolecular cyclization and dehydration, where the hydroxyl group of the aminophenol attacks the amide carbonyl, eliminating a molecule of water to form the stable, aromatic benzoxazole ring.

The choice of a high-boiling-point solvent is critical to provide the necessary thermal energy for the cyclodehydration step.[1] Catalysts such as boric acid may be employed to facilitate the reaction.[8]

Sources

- 1. benchchem.com [benchchem.com]